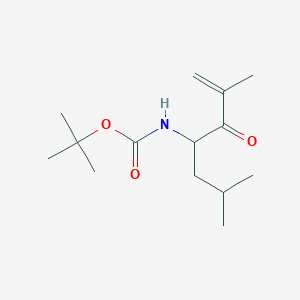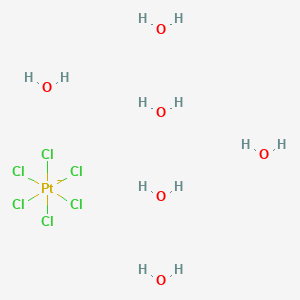
hexachloroplatinum(2-);hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexachloroplatinum(2-);hexahydrate, also known as chloroplatinic acid hexahydrate, is an inorganic compound with the chemical formula H2PtCl6·6H2O. It is a red solid that is highly soluble in water and is an important commercial source of platinum. This compound is often used as a precursor for various platinum-based catalysts and materials .
Preparation Methods
Hexachloroplatinum(2-);hexahydrate can be synthesized through several methods:
Dissolution in Aqua Regia: The most common method involves dissolving platinum in hot aqua regia (a mixture of nitric acid and hydrochloric acid).
Chlorine Gas Exposure: Another method involves exposing an aqueous suspension of platinum particles to chlorine gas.
Electrolysis: This compound can also be produced via electrolysis.
Chemical Reactions Analysis
Hexachloroplatinum(2-);hexahydrate undergoes various chemical reactions:
Reduction: It can be reduced by hydrogen to form elemental platinum.
Decomposition: When heated, this compound decomposes to platinum(IV) chloride, releasing hydrochloric acid and water.
Scientific Research Applications
Hexachloroplatinum(2-);hexahydrate has numerous applications in scientific research:
Nanoparticle Synthesis: It is employed in the preparation of platinum nanoparticles, which have applications in various fields, including medicine and electronics.
Material Science: This compound is used to prepare nano-composites of platinum and other materials, enhancing their properties for industrial applications.
Mechanism of Action
The mechanism by which hexachloroplatinum(2-);hexahydrate exerts its effects is primarily through its ability to act as a source of platinum ions. These ions can participate in various catalytic processes, facilitating reactions by lowering activation energies. The compound’s molecular targets include substrates in catalytic reactions, where it helps in the formation of intermediate complexes that lead to the desired products .
Comparison with Similar Compounds
Hexachloroplatinum(2-);hexahydrate can be compared with other similar compounds, such as:
Hexachloropalladic Acid: Similar to this compound, this compound is used as a precursor for palladium-based catalysts.
Potassium Hexachloroplatinate: This compound is another platinum precursor but has different solubility and reactivity properties compared to this compound.
Ammonium Hexachloroplatinate: Formed by treating this compound with ammonium salts, it is used in different catalytic and material science applications.
This compound stands out due to its high solubility in water and its versatility as a platinum source in various chemical processes.
Properties
Molecular Formula |
Cl6H12O6Pt-2 |
|---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
hexachloroplatinum(2-);hexahydrate |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-6 |
InChI Key |
PIJUVEPNGATXOD-UHFFFAOYSA-H |
Canonical SMILES |
O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


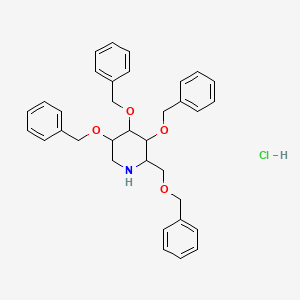
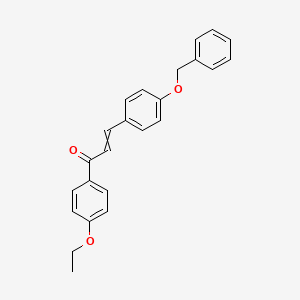
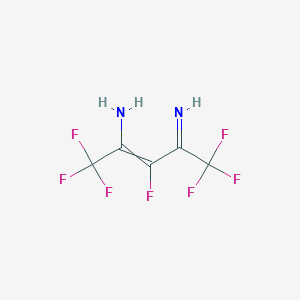
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside](/img/structure/B12507513.png)
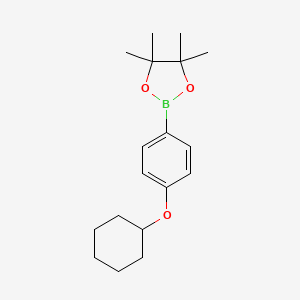
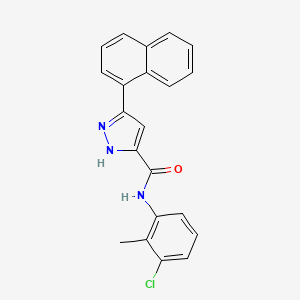

![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
![12-Phenyl-12h-benzo[b]phenothiazine](/img/structure/B12507563.png)
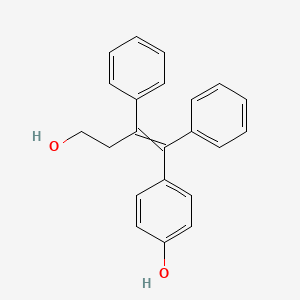
![(5-Amino-1,2,4-thiadiazol-3-yl)({[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]oxy}imino)acetic acid](/img/structure/B12507582.png)

